![molecular formula C23H19N3O2 B2357120 6-(3,4-二甲氧基苄基)-6H-吲哚[2,3-b]喹喔啉 CAS No. 637756-47-9](/img/structure/B2357120.png)
6-(3,4-二甲氧基苄基)-6H-吲哚[2,3-b]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the family of quinoxalines. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The structure of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline features an indole fused with a quinoxaline ring, which is further substituted with a 3,4-dimethoxybenzyl group.
科学研究应用
In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Its unique structure allows it to bind to enzymes and receptors, making it a candidate for drug development.
In the field of organic electronics, the compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells . Additionally, its ability to form self-assembled monolayers (SAMs) on surfaces has been explored for applications in nanotechnology and materials science .
作用机制
Target of Action
Quinoxaline derivatives are known to interact with a variety of targets, receptors, or microorganisms . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, enhancing the solubility and stability of the precursor. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid)
Biochemical Pathways
It’s worth noting that the compound is synthesized from 2,3-dibromoquinoxaline through a series of reactions, including pd-catalyzed two-fold c–n coupling and c–h activation reactions .
Result of Action
It’s worth noting that quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The 3,4-dimethoxybenzyl group in the compound is known to increase the solubility and stability of the precursor, suggesting that the compound’s action may be influenced by factors such as temperature and ph .
准备方法
The synthesis of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethoxybenzylamine with an indole-2-carboxaldehyde derivative followed by cyclization can yield the desired compound . Transition-metal-free conditions have also been explored for the synthesis of quinoxaline derivatives, which offer a greener and more sustainable approach .
Industrial production methods for such compounds typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反应分析
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoxaline-2,3-diones, while reduction may yield dihydroquinoxaline derivatives .
相似化合物的比较
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be compared to other similar compounds such as quinoxaline-2,3-diones and pyrrolo[3,2-b]quinoxalines . While these compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities. For example, the 3,4-dimethoxybenzyl group in 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline enhances its solubility and stability, making it more suitable for certain applications .
Similar Compounds
- Quinoxaline-2,3-diones
- Pyrrolo[3,2-b]quinoxalines
- Dibenzo[f,h]furazano[3,4-b]quinoxalines
These compounds, while structurally related, exhibit unique properties that make them valuable in different contexts.
属性
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQCKGBKZMANFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)
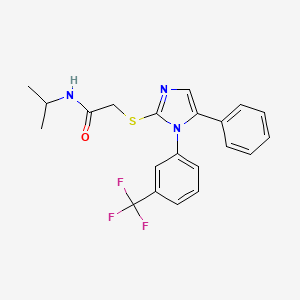
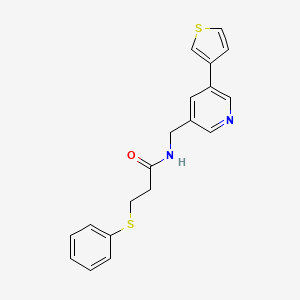

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2357044.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)
![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)
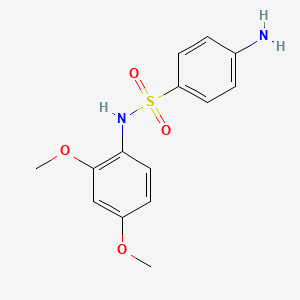
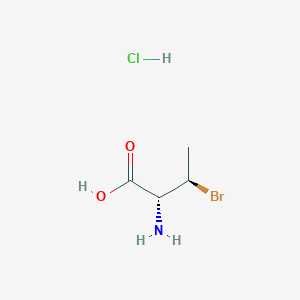
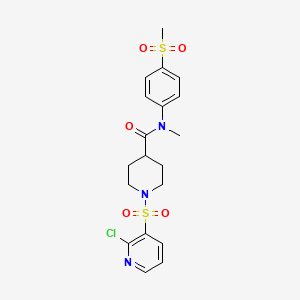
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2357055.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)
